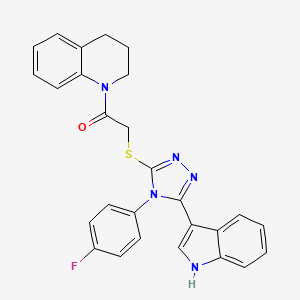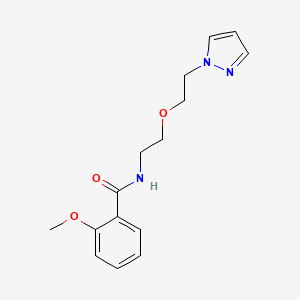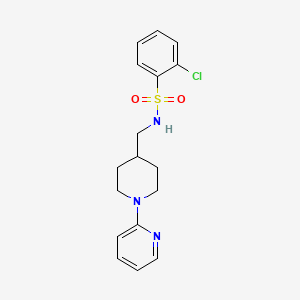
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 2-CPB and is a sulfonamide derivative. The chemical structure of 2-CPB is shown below:
作用機序
The mechanism of action of 2-CPB is not fully understood. However, it has been shown to modulate the activity of various ion channels, including TRPC6 and TRPM7. These ion channels are involved in a wide range of physiological processes, including cell proliferation, differentiation, and migration. Modulation of these channels by 2-CPB may explain its anti-tumor and anti-fibrotic effects.
Biochemical and Physiological Effects
2-CPB has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 2-CPB has been shown to inhibit the migration and invasion of cancer cells, which may explain its anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of 2-CPB is its ability to modulate ion channels, which makes it a potential candidate for the treatment of various neurological disorders. In addition, 2-CPB has been shown to have anti-inflammatory and anti-fibrotic effects, which may be useful in the treatment of various inflammatory and fibrotic diseases.
One of the limitations of 2-CPB is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of 2-CPB and its potential side effects.
将来の方向性
There are several future directions for research on 2-CPB. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Parkinson's disease and epilepsy. Another direction is to study its anti-inflammatory and anti-fibrotic effects in various disease models, such as pulmonary fibrosis and liver fibrosis. Finally, more research is needed to fully understand the mechanism of action of 2-CPB and its potential side effects, which may help to optimize its therapeutic potential.
合成法
The synthesis of 2-CPB involves the reaction of 2-chlorobenzenesulfonyl chloride with 1-(pyridin-2-yl)piperidin-4-amine in the presence of a base such as triethylamine. The reaction results in the formation of 2-CPB as a white solid with a melting point of 184-186°C.
科学的研究の応用
2-CPB has been studied extensively for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-fibrotic effects. In addition, 2-CPB has been shown to modulate ion channels, which makes it a potential candidate for the treatment of various neurological disorders.
特性
IUPAC Name |
2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-15-5-1-2-6-16(15)24(22,23)20-13-14-8-11-21(12-9-14)17-7-3-4-10-19-17/h1-7,10,14,20H,8-9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJSSJAUXARVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)
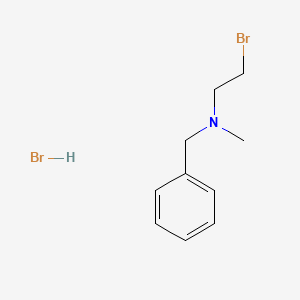
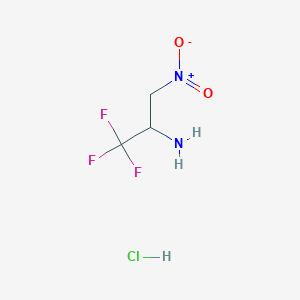
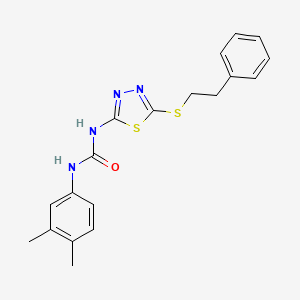
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]triazole-4-carboxylic acid](/img/structure/B2411318.png)
![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)
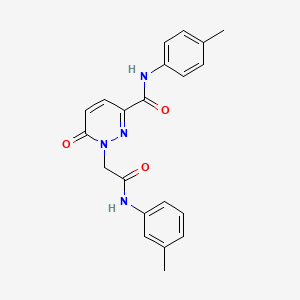

![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)
![methyl 5-((8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2411327.png)
